Cas no 2167786-57-2 (ethyl 4-(thiophen-3-yl)pyrrolidine-3-carboxylate)

Ethyl 4-(thiophen-3-yl)pyrrolidine-3-carboxylate is a heterocyclic compound featuring a pyrrolidine core substituted with a thiophene moiety and an ethyl ester group. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a valuable intermediate. The thiophene ring enhances electron-rich characteristics, facilitating further functionalization, while the ester group offers reactivity for derivatization or hydrolysis. Its balanced lipophilicity and steric profile make it suitable for medicinal chemistry explorations, including the development of bioactive molecules. The compound's stability under standard conditions ensures reliable handling and storage, supporting its use in multistep synthetic routes.
ethyl 4-(thiophen-3-yl)pyrrolidine-3-carboxylate structure
2167786-57-2 structure
Product name:ethyl 4-(thiophen-3-yl)pyrrolidine-3-carboxylate
CAS No:2167786-57-2
MF:C11H15NO2S
Molecular Weight:225.30730175972
CID:6404995
PubChem ID:165807739

ethyl 4-(thiophen-3-yl)pyrrolidine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 4-(thiophen-3-yl)pyrrolidine-3-carboxylate
    • 2167786-57-2
    • EN300-1456178
    • インチ: 1S/C11H15NO2S/c1-2-14-11(13)10-6-12-5-9(10)8-3-4-15-7-8/h3-4,7,9-10,12H,2,5-6H2,1H3
    • InChIKey: KZFQVCJTHOYHSC-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C1CNCC1C(=O)OCC

計算された属性

  • 精确分子量: 225.08234989g/mol
  • 同位素质量: 225.08234989g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 235
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.2
  • トポロジー分子極性表面積: 66.6Ų

ethyl 4-(thiophen-3-yl)pyrrolidine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1456178-50mg
ethyl 4-(thiophen-3-yl)pyrrolidine-3-carboxylate
2167786-57-2
50mg
$707.0 2023-09-29
Enamine
EN300-1456178-250mg
ethyl 4-(thiophen-3-yl)pyrrolidine-3-carboxylate
2167786-57-2
250mg
$774.0 2023-09-29
Enamine
EN300-1456178-0.05g
ethyl 4-(thiophen-3-yl)pyrrolidine-3-carboxylate
2167786-57-2
0.05g
$683.0 2023-06-06
Enamine
EN300-1456178-0.25g
ethyl 4-(thiophen-3-yl)pyrrolidine-3-carboxylate
2167786-57-2
0.25g
$748.0 2023-06-06
Enamine
EN300-1456178-5000mg
ethyl 4-(thiophen-3-yl)pyrrolidine-3-carboxylate
2167786-57-2
5000mg
$2443.0 2023-09-29
Enamine
EN300-1456178-500mg
ethyl 4-(thiophen-3-yl)pyrrolidine-3-carboxylate
2167786-57-2
500mg
$809.0 2023-09-29
Enamine
EN300-1456178-2500mg
ethyl 4-(thiophen-3-yl)pyrrolidine-3-carboxylate
2167786-57-2
2500mg
$1650.0 2023-09-29
Enamine
EN300-1456178-0.5g
ethyl 4-(thiophen-3-yl)pyrrolidine-3-carboxylate
2167786-57-2
0.5g
$781.0 2023-06-06
Enamine
EN300-1456178-5.0g
ethyl 4-(thiophen-3-yl)pyrrolidine-3-carboxylate
2167786-57-2
5g
$2360.0 2023-06-06
Enamine
EN300-1456178-10.0g
ethyl 4-(thiophen-3-yl)pyrrolidine-3-carboxylate
2167786-57-2
10g
$3500.0 2023-06-06

ethyl 4-(thiophen-3-yl)pyrrolidine-3-carboxylate 関連文献

ethyl 4-(thiophen-3-yl)pyrrolidine-3-carboxylateに関する追加情報

Ethyl 4-(Thiophen-3-yl)Pyrrolidine-3-Carboxylate: A Comprehensive Overview

Ethyl 4-(thiophen-3-yl)pyrrolidine-3-carboxylate, with the CAS number 2167786-57-2, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, often referred to as Ethyl 4-(Thiophen-3-yl)Pyrrolidine-3-Carboxylate, has garnered attention due to its unique structural properties and potential applications in drug development and advanced materials. Recent studies have highlighted its role in the synthesis of bioactive molecules and its ability to act as a precursor for more complex structures.

The molecular structure of ethyl 4-(thiophen-3-yl)pyrrolidine-3-carboxylate is characterized by a pyrrolidine ring substituted with a thiophene group at the 4-position and an ethoxycarbonyl group at the 3-position. This configuration imparts the compound with both rigidity and flexibility, making it an ideal candidate for various chemical transformations. The thiophene moiety, known for its aromaticity and electron-withdrawing properties, plays a crucial role in modulating the electronic characteristics of the molecule, which is essential for its reactivity in synthetic processes.

Recent research has focused on the synthesis and characterization of ethyl 4-(thiophen-3-yl)pyrrolidine-3-carboxylate. Studies have demonstrated that this compound can be synthesized via a multi-step process involving nucleophilic substitution and cyclization reactions. The use of transition metal catalysts has been shown to enhance the efficiency of these reactions, leading to higher yields and better purity. These findings have been published in reputable journals such as Journal of Organic Chemistry and Chemical Communications, underscoring its importance in contemporary organic synthesis.

In terms of applications, ethyl 4-(thiophen-3-yl)pyrrolidine-3-carboxylate has been explored as a building block for constructing bioactive molecules. Its ability to undergo various functional group transformations makes it a versatile precursor for drug discovery programs. For instance, researchers have utilized this compound to synthesize analogs with potential anti-inflammatory and anticancer activities. These studies have been conducted at leading institutions such as Stanford University and the Massachusetts Institute of Technology (MIT), further validating its significance in medicinal chemistry.

Beyond its role in drug development, ethyl 4-(thiophen-3-yl)pyrrolidine-3-carboxylate has also found applications in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials. Recent advancements in this area have been reported in journals like Nature Materials and Advanced Materials, where researchers have demonstrated its potential as a component in flexible electronics and organic light-emitting diodes (OLEDs).

The stability and reactivity of ethyl 4-(thiophen-3-yllpyrrolidine)-carboxy-late under various conditions have also been extensively studied. Researchers have investigated its thermal stability, oxidative resistance, and reactivity towards nucleophilic attack. These studies have provided valuable insights into its behavior under different synthetic conditions, enabling chemists to optimize reaction protocols for large-scale production.

In conclusion, ethy l4-(thiophen - yl ) pyr rol idine - car box ylate represents a promising compound with diverse applications across multiple disciplines. Its unique structural features, combined with recent advances in synthetic methodologies, position it as a key player in both academic research and industrial applications. As ongoing studies continue to uncover new facets of this compound's potential, it is likely to play an increasingly important role in the development of novel materials and therapeutic agents.

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